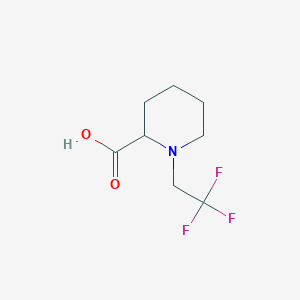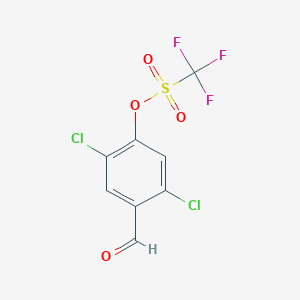
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H3Cl2F3O4S and a molecular weight of 323.07 g/mol . It is characterized by the presence of two chlorine atoms, a formyl group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 2,5-dichloro-4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions . The formyl group can undergo oxidation or reduction, allowing for further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2,3-Dichloro-4-formylphenyl trifluoromethanesulfonate
- 2-Chloro-4-formylphenyl trifluoromethanesulfonate
- 2-Formylphenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the reactivity and properties of the compound, making this compound unique in its applications and reactivity.
Propiedades
Fórmula molecular |
C8H3Cl2F3O4S |
|---|---|
Peso molecular |
323.07 g/mol |
Nombre IUPAC |
(2,5-dichloro-4-formylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-5-2-7(6(10)1-4(5)3-14)17-18(15,16)8(11,12)13/h1-3H |
Clave InChI |
NOZJBKPQUGRKNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)OS(=O)(=O)C(F)(F)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
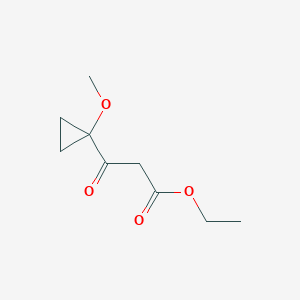
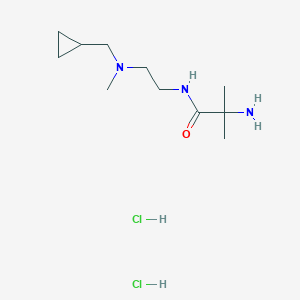
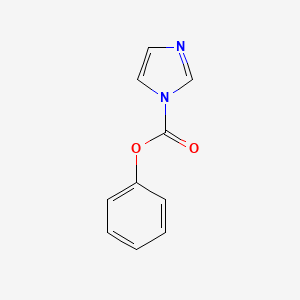
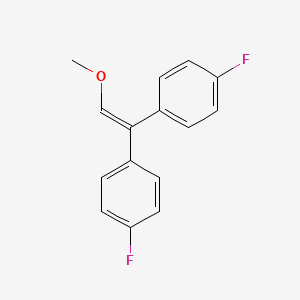
![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)
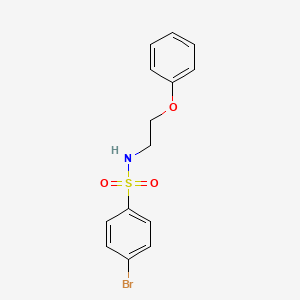
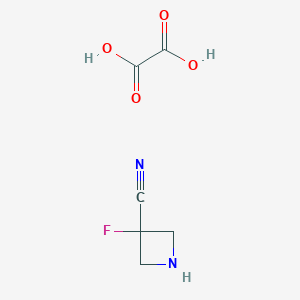
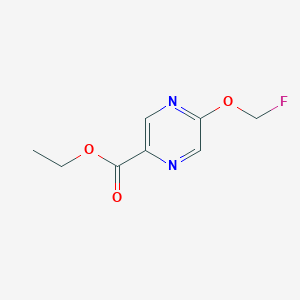
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
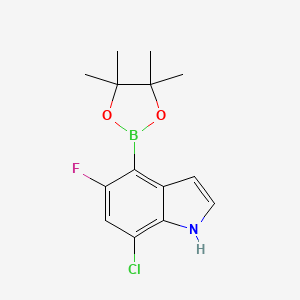
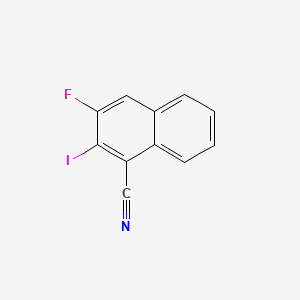
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
